![molecular formula C8H13N3O B12929050 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-21-1](/img/structure/B12929050.png)
1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with an isopropylamino group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, refluxing, and purification through techniques like chromatography .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. For example, it may interact with adrenergic receptors, influencing cardiovascular and respiratory functions .
Molecular targets and pathways involved include:
Receptors: The compound may bind to adrenergic receptors, affecting signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic processes.
Ion Channels: The compound may modulate ion channels, affecting cellular excitability and neurotransmission.
Comparación Con Compuestos Similares
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Isoprenaline: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isoproterenol: Another beta-adrenergic agonist with similar pharmacological properties.
The uniqueness of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88723-21-1 |
|---|---|
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11) |
Clave InChI |
YZADTNVRAJZJSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=C(N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
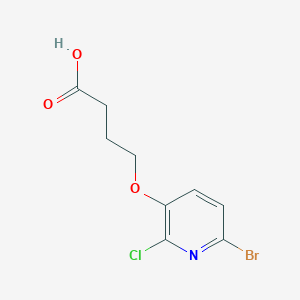
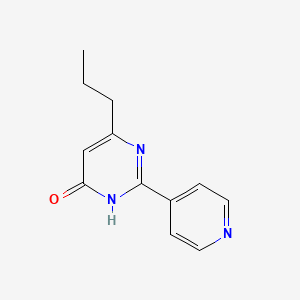
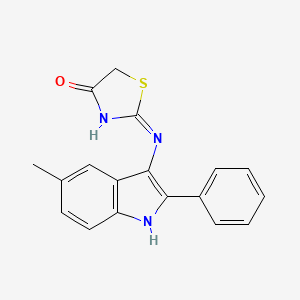
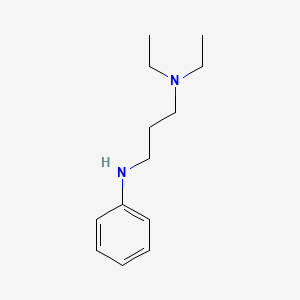
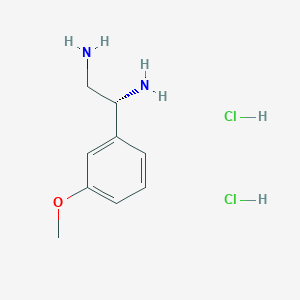
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
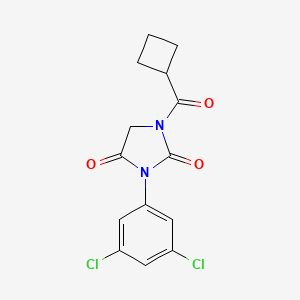
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)

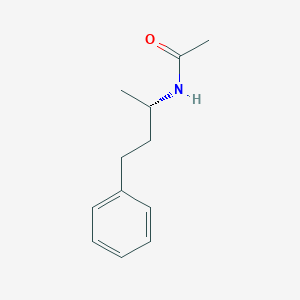
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)


